![molecular formula C9H12O B14371631 6-Methylidenebicyclo[3.2.1]octan-2-one CAS No. 89936-95-8](/img/structure/B14371631.png)
6-Methylidenebicyclo[3.2.1]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylidenebicyclo[321]octan-2-one is a bicyclic organic compound with a unique structure that includes a methylene group attached to a bicyclo[321]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidenebicyclo[3.2.1]octan-2-one typically involves an intramolecular Diels-Alder reaction. One common method starts with the commercially available monoterpene carvone. The sequence involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening . This method allows for the efficient conversion of carvone into the desired bicyclic system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylidenebicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as manganese dioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride.
Substitution: The methylene group allows for various substitution reactions, which can be catalyzed by different reagents.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of this compound.
Reduction: Lithium aluminium hydride is used for the reduction of the compound to its corresponding alcohols.
Substitution: Various catalysts and reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methylidenebicyclo[3.2.1]octan-2-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of biologically active natural products.
Industry: Used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 6-Methylidenebicyclo[3.2.1]octan-2-one exerts its effects is primarily through its ability to participate in various chemical reactions. The methylene group and the bicyclic structure allow it to interact with different molecular targets and pathways, facilitating the formation of complex molecules.
Vergleich Mit ähnlichen Verbindungen
6-Methylidenebicyclo[3.2.1]octan-2-one can be compared with other similar compounds, such as:
Bicyclo[3.2.1]octan-2-one: Lacks the methylene group, making it less reactive in certain substitution reactions.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom, which gives it different chemical properties and applications.
The uniqueness of this compound lies in its methylene group, which provides additional reactivity and versatility in chemical synthesis.
Eigenschaften
CAS-Nummer |
89936-95-8 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
6-methylidenebicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C9H12O/c1-6-4-8-5-7(6)2-3-9(8)10/h7-8H,1-5H2 |
InChI-Schlüssel |
HGYCJKUYZZVNCF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC2CC1CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


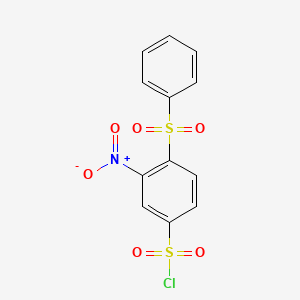
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
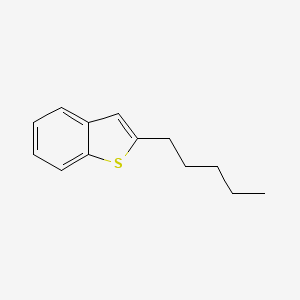
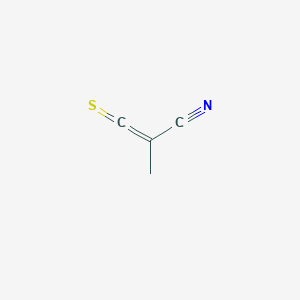
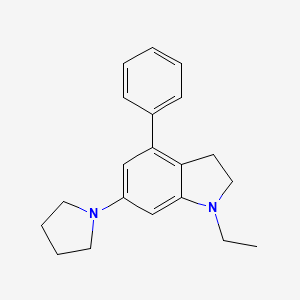
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)
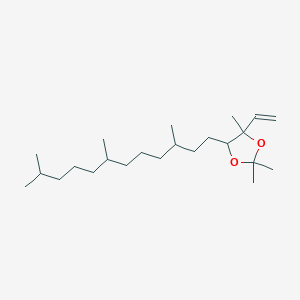
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)
methanone](/img/structure/B14371605.png)
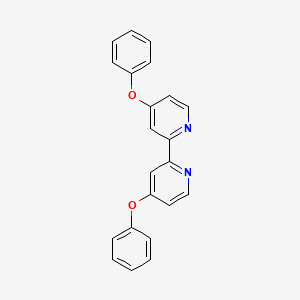
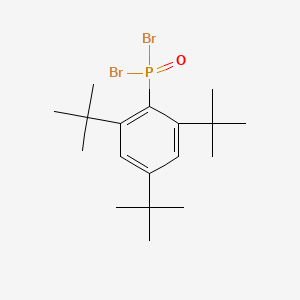
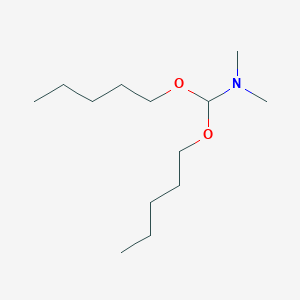
![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
![3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile](/img/structure/B14371626.png)
